Edans

Caspase Activity Assay Fluorogenic Substrate Background Fluorescence

Standard FRET-based protease assays often suffer from high background and poor signal-to-noise in complex biological samples. EDANS directly addresses this with validated performance and superior water solubility. - Up to 40-fold signal-to-background increase when paired with DABCYL, enabling sensitive, homogeneous detection. - Better discrimination from biological autofluorescence vs. MCA, reducing false positives in lysates and tissue homogenates. - Ready solubility of the sodium salt in aqueous buffers simplifies conjugation and accelerates assay development.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
CAS No. 50402-56-7
Cat. No. B013480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdans
CAS50402-56-7
Synonyms5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid
EDANS
Molecular FormulaC12H14N2O3S
Molecular Weight266.32 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCC[NH3+]
InChIInChI=1S/C12H14N2O3S/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17)
InChIKeySJQRQOKXQKVJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EDANS (CAS 50402-56-7): What Is This FRET Donor and Why It Matters in Your Assay


EDANS, formally 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid, is a blue-fluorescent, naphthalenesulfonate-based fluorophore with the molecular formula C₁₂H₁₄N₂O₃S and a molecular weight of 266.32 g/mol [1]. It is not a drug or therapeutic agent, but a specialized biochemical tool. Its primary utility is as a donor fluorophore in Förster Resonance Energy Transfer (FRET)-based assays, where it is most classically paired with the dark quencher DABCYL [2]. EDANS is a core component in the design of protease substrates, nucleic acid probes, and other molecular detection systems, enabling sensitive, real-time, and homogeneous monitoring of biomolecular events .

Why EDANS Cannot Be Simply Swapped for MCA or Dansyl Chloride in Your Assay


While other fluorophores like MCA (7-amino-4-methylcoumarin) and Dansyl Chloride operate in similar spectral regions or applications, EDANS offers distinct, quantifiable performance characteristics that preclude simple one-to-one substitution. Critical assay parameters such as pH sensitivity, quenching efficiency in defined FRET pairs, and background signal discrimination differ significantly between these compounds. For instance, EDANS has been shown to provide better discrimination from background biological fluorescence compared to MCA, a key factor in complex sample analysis [1]. Similarly, the well-established and spectrally validated EDANS/DABCYL FRET pair provides a defined, predictable signal-to-background ratio, which is not directly transferable to other donors without complete re-validation of the entire assay system [2]. Selecting a substitute based solely on similar excitation/emission wavelengths will compromise data quality, increase development time, and invalidate comparisons to established literature methods.

Evidence-Based Differentiation: EDANS vs. Key Comparator Compounds


Superior Signal-to-Background Discrimination vs. MCA in Caspase Assays

A direct comparative study of fluorophores for inflammatory caspase assays identified that while MCA was a better overall performer, EDANS provided a quantifiably better signal when the primary challenge was discrimination from background biological fluorescence [1]. This is a critical performance advantage when working with complex biological matrices, cell lysates, or in vivo samples where intrinsic sample fluorescence can mask true enzyme activity.

Caspase Activity Assay Fluorogenic Substrate Background Fluorescence

Sodium Salt Form Provides Quantifiable Water Solubility Advantage

The choice of counterion has a profound impact on solubility and ease of use in aqueous biochemistry. The sodium salt of EDANS (CAS 100900-07-0) is explicitly described as 'much more water-soluble than EDANS acid' . This is a critical differentiator against other amine-reactive probes like dansyl chloride, which is water-insoluble and requires organic solvents (e.g., acetone) for handling and conjugation, potentially leading to protein precipitation or denaturation during labeling.

Water Solubility Bioconjugation Assay Development

Validated 40-Fold Signal Increase in a Defined FRET Protease Assay

The performance of a fluorophore is most relevant in the context of its application. In a specific HIV-1 protease FRET assay using the EDANS/DABCYL pair, substrate cleavage resulted in a remarkable increase in fluorescence quantum yield. The fluorescence quantum yields increased by 40.0- and 34.4-fold per mole of substrate cleaved . This quantifies the immense signal amplification achievable with this specific FRET pair.

HIV Protease FRET Assay Quantum Yield

Proven Utility in a Quantitative, High-Throughput SARS-CoV-2 Screening Assay

The relevance of a reagent is also validated by its adoption in critical, real-world applications. An EDANS-labeled FRET substrate (DABCYL-KTSAVLQ↓SGFRKM-EDANS) is explicitly used in a high-throughput screening assay to identify inhibitors of the SARS-CoV-2 3C-Like Protease (3CL-Pro), a key target for COVID-19 therapeutics [1]. The assay utilizes defined conditions (60 nM enzyme, 15 µM substrate) and measures fluorescence at 340/460 nm (Ex/Em), demonstrating its robustness and compatibility with automated, high-throughput workflows.

SARS-CoV-2 High-Throughput Screening Protease Inhibitor

Defined Spectral Properties Ensure Instrument Compatibility

Reproducible assay performance relies on well-defined photophysical properties. EDANS has consistently reported spectral maxima: Excitation (Ex) at 335-336 nm and Emission (Em) at 455-493 nm, with a molar extinction coefficient (ε) of 5,900 M⁻¹cm⁻¹ [1]. These values, particularly the excitation maximum, dictate the selection of optimal light sources and filters in common plate readers and fluorometers, ensuring maximum sensitivity and minimizing spectral overlap with other assay components.

Spectral Properties FRET Pair Instrumentation

Where EDANS Delivers Proven Value: Key Procurement-Driven Use Cases


Development of FRET-Based Protease Activity Assays

When you need to develop a sensitive, continuous, and homogeneous assay for a protease of interest (e.g., viral proteases like HIV-1 PR or SARS-CoV-2 3CL-Pro), EDANS is a prime candidate for the FRET donor. Its pairing with DABCYL is a gold-standard FRET system, with documented signal-to-background increases of up to 40-fold upon cleavage . This established performance minimizes development time and provides a clear benchmark for assay validation.

High-Throughput Screening (HTS) for Enzyme Inhibitors

If your laboratory conducts high-throughput screening campaigns for protease or enzyme inhibitors, EDANS-based substrates are a proven choice. The EDANS/DABCYL FRET pair has been successfully deployed in large-scale, automated HTS assays, including those targeting SARS-CoV-2 proteases [1]. Its compatibility with standard plate readers (Ex/Em ~340/490 nm) and robust, predictable signal generation are essential for reliable and scalable screening workflows.

Bioconjugation and Labeling of Peptides and Oligonucleotides

When you require a reactive handle for site-specific labeling of biomolecules (peptides, oligonucleotides) with a fluorescent probe, EDANS offers a key advantage over classic alternatives like dansyl chloride. The sodium salt form of EDANS exhibits superior water solubility , enabling simpler, more reproducible conjugation protocols in aqueous buffers that are gentler on sensitive biological macromolecules.

Assays Requiring Low Background Signal in Complex Biological Matrices

For experiments involving cell lysates, tissue homogenates, or other complex biological fluids where intrinsic fluorescence can be a major problem, EDANS is a superior choice. A direct comparative study found that EDANS provided better discrimination from background biological fluorescence compared to the fluorophore MCA [2]. Selecting EDANS can improve the signal-to-noise ratio and lower the limit of detection in these challenging sample types.

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